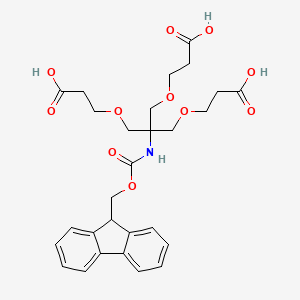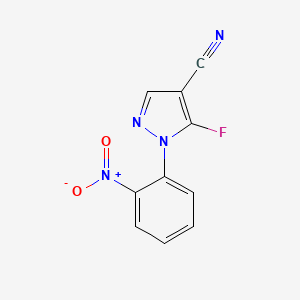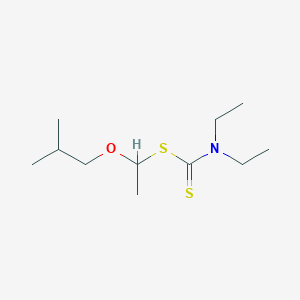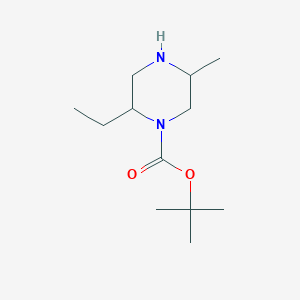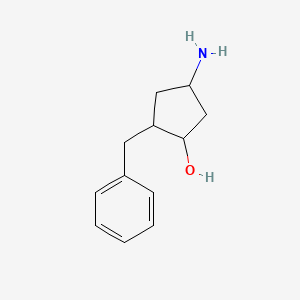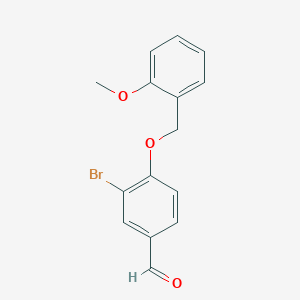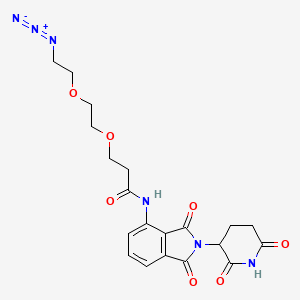
Pomalidomide-CO-PEG2-C2-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-CO-PEG2-C2-azide is a functionalized cereblon ligand used in the development of pomalidomide-based proteolysis-targeting chimeras (PROTACs). This compound contains an alkyne, allowing for conjugation through click chemistry, and serves as a basic building block for the development of a protein degrader library .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-CO-PEG2-C2-azide involves the functionalization of pomalidomide with a polyethylene glycol (PEG) linker and an azide group. The reaction typically involves the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a suitable reagent to introduce a reactive group.
PEGylation: The activated pomalidomide is reacted with a PEG linker to form Pomalidomide-PEG.
Azidation: The PEGylated pomalidomide is then reacted with an azide reagent to introduce the azide functional group.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-CO-PEG2-C2-azide undergoes various chemical reactions, including:
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Common Reagents and Conditions
Major Products Formed
CuAAC Reaction: Forms 1,2,3-triazole-linked products.
SPAAC Reaction: Forms triazole-linked products without the need for a catalyst
Aplicaciones Científicas De Investigación
Pomalidomide-CO-PEG2-C2-azide has several scientific research applications:
Mecanismo De Acción
Pomalidomide-CO-PEG2-C2-azide exerts its effects through the following mechanism:
Comparación Con Compuestos Similares
Similar Compounds
Pomalidomide-PEG3-azide: Similar structure but with a different PEG linker length.
Pomalidomide-PEG5-azide: Contains a longer PEG linker, which may affect its solubility and reactivity.
Pomalidomide-C6-PEG3-butyl azide: Features a butyl group in addition to the PEG linker and azide.
Uniqueness
Pomalidomide-CO-PEG2-C2-azide is unique due to its specific PEG linker length and functional groups, which provide optimal properties for targeted protein degradation and bioconjugation applications. The azide group allows for versatile click chemistry reactions, making it a valuable tool in chemical biology and drug discovery .
Propiedades
Fórmula molecular |
C20H22N6O7 |
|---|---|
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
3-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C20H22N6O7/c21-25-22-7-9-33-11-10-32-8-6-16(28)23-13-3-1-2-12-17(13)20(31)26(19(12)30)14-4-5-15(27)24-18(14)29/h1-3,14H,4-11H2,(H,23,28)(H,24,27,29) |
Clave InChI |
DINRFAPWOZGTFV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B14779892.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,3-thiazole](/img/structure/B14779904.png)
![methyl 2-({1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}oxy)acetate](/img/structure/B14779916.png)

